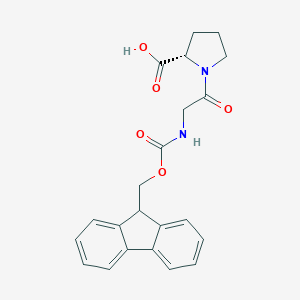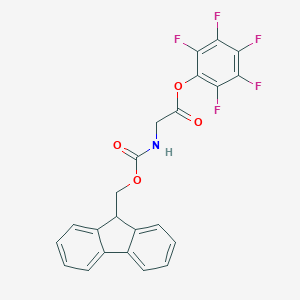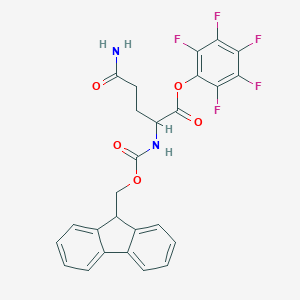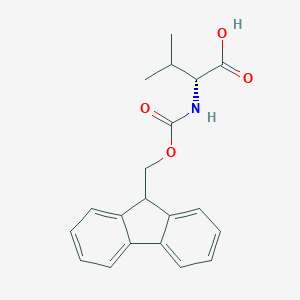
Fmoc-D-isoleucine
概要
説明
Fmoc-D-Isoleucine is a synthetic compound obtained by replacing the carboxyl group of the naturally occurring amino acid isoleucine with a 9-fluorenylmethyloxycarbonyl (FMOC) group . This FMOC group acts as a protective unit, preventing undesired reactions of the amino acid’s carboxyl group .
Synthesis Analysis
The synthesis of Fmoc-D-Isoleucine involves the use of Fmoc-Cl, which reacts with the amine group of isoleucine to introduce the Fmoc group . The self-assembly of Fmoc protected single amino acids has attracted great interest due to their ease of synthesis and applications as functional materials . Controlled morphological transitions were observed through solvent variation .Molecular Structure Analysis
The molecular formula of Fmoc-D-Isoleucine is C21H23NO4 . It is a synthetic compound obtained by replacing the carboxyl group of the naturally occurring amino acid isoleucine with a 9-fluorenylmethyloxycarbonyl (FMOC) group .Chemical Reactions Analysis
The Fmoc group in Fmoc-D-Isoleucine is a base-labile protecting group used in organic synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-D-Isoleucine is a white powder with a molecular weight of 353.40 . Its melting point ranges from 146 to 150 ºC .科学的研究の応用
Peptide Synthesis
Fmoc-D-isoleucine: is widely used in the field of peptide synthesis. The Fmoc (fluorenylmethoxycarbonyl) group serves as a protective group for the amino acid’s carboxyl group during the synthesis process. This protection is crucial to prevent unwanted side reactions and to ensure the correct sequence and structure of the peptide are achieved .
Hydrogel Formation
The Fmoc moiety of Fmoc-functionalized amino acids like Fmoc-D-isoleucine has been utilized to construct hydrogels. These hydrogels have significant applications due to their ability to form self-assembled fibrous networks, which can be used for drug delivery systems, tissue engineering, and as scaffolds for cell growth .
Pharmaceutical Intermediates
Fmoc-D-isoleucine acts as an intermediate in pharmaceutical synthesis. Its role is pivotal in the creation of various biologically active compounds, including the development of new drugs and therapeutic agents .
Biologically Active Compound Synthesis
This amino acid derivative is instrumental in synthesizing small molecules that are biologically active. These compounds can include potential new drugs, proteins, and other molecules with biological relevance .
Material Science
In material science, Fmoc-D-isoleucine can be used to create novel materials with specific properties. For example, the formation of gels with different mechanical and kinetic stability can lead to the development of new materials for industrial applications .
Chemical Synthesis
As a building block in chemical synthesis, Fmoc-D-isoleucine is used to construct complex molecules. Its role in the synthesis of peptides and proteins can also extend to the design of catalysts and other chemical agents .
作用機序
Target of Action
Fmoc-D-Isoleucine is a derivative of the amino acid isoleucine . It has been suggested that Fmoc-D-Isoleucine may inhibit the enzyme dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme that breaks down the amino acid sequence of proinsulin, which is necessary for normal cell growth .
Mode of Action
The Fmoc group in Fmoc-D-Isoleucine is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-D-Isoleucine, as a derivative of isoleucine, may be involved in the metabolic pathways of branched-chain amino acids (BCAAs). BCAAs, including isoleucine, are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
The fmoc group is known to be rapidly removed by base . This suggests that the bioavailability of Fmoc-D-Isoleucine could be influenced by the pH of the environment, with more alkaline conditions favoring the removal of the Fmoc group.
Result of Action
It has been suggested that fmoc-d-isoleucine may have a cytotoxic effect on tumor cells . This could be due to its potential inhibitory action on DPP-IV, an enzyme involved in cell growth .
Action Environment
The action of Fmoc-D-Isoleucine could be influenced by various environmental factors. For instance, the pH of the environment could affect the removal of the Fmoc group, thereby influencing the compound’s action . Additionally, factors such as temperature and the presence of other substances could potentially affect the stability and efficacy of Fmoc-D-Isoleucine.
Safety and Hazards
将来の方向性
The self-assembly of Fmoc protected single amino acids has attracted great interest due to their ease of synthesis and applications as functional materials . They are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
特性
IUPAC Name |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVFEIPAZSXRGM-BFUOFWGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-isoleucine | |
CAS RN |
143688-83-9 | |
| Record name | Fmoc-D-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-D-isoleucine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G9MH85SQT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















